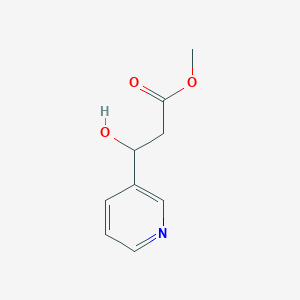
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propanoate moiety with a hydroxyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-oxo-3-(pyridin-3-yl)propanoate.
Reduction: Methyl 3-hydroxy-3-(pyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-(pyridin-3-yl)propanoate
Uniqueness
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity and ability to form hydrogen bonds, while the pyridine ring provides aromatic stability and potential for π-π interactions.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6,8,11H,5H2,1H3 |
InChI Key |
ABLYLHBIEFVTES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















